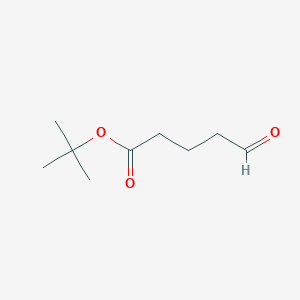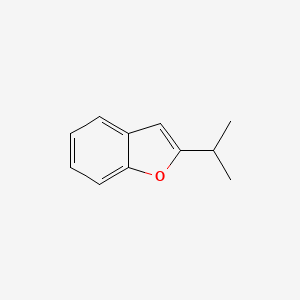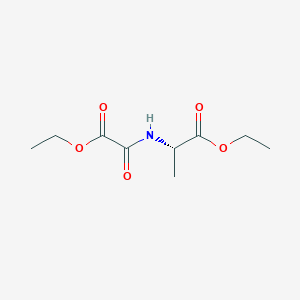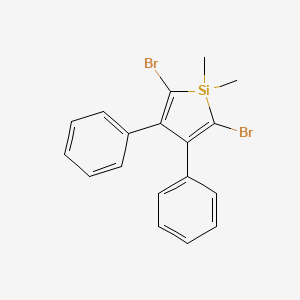
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
Vue d'ensemble
Description
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is a chemical compound with the molecular formula C18H16Br2Si . It is also known as "2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene" . This compound is used in various applications, including as building blocks for organic semiconductors .
Molecular Structure Analysis
The molecular weight of “2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is 420.22 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” has a melting point range of 161.0 to 165.0 degrees Celsius . It is soluble in toluene . The compound should be stored at a temperature between 0 and 10 degrees Celsius, and it is sensitive to light and heat .Applications De Recherche Scientifique
Grignard Metathesis Polymerization
- Polymerization Applications: The compound is used in Grignard metathesis polymerizations to yield fluorescent polymers with potential applications in organic electronics. These polymers exhibit strong absorption and fluorescence emission, indicating their suitability for optoelectronic devices (Park, 2014).
Organic Semiconductors
- Electronic Properties: As an organic semiconductor, this compound shows promise in electron-transport materials for organic light-emitting devices. Studies reveal its significant electron-transport mobility and photoluminescence quantum yield, suggesting applications in the field of organic electronics (Risko et al., 2004).
Photoluminescence and Electroluminescence
- Luminescence Features: The compound exhibits strong fluorescence emission, making it suitable for applications in photoluminescence and electroluminescence. This includes potential use in organic light-emitting diodes (OLEDs) and other luminescent materials (Lee et al., 2004).
Material Synthesis and Luminescence Behavior
- Unique Luminescence Behavior: Studies have shown that certain derivatives of this compound display efficient luminescence in solution, a characteristic that is unusual for aryl-substituted siloles. This feature opens up avenues for its use in unique luminescent applications (Edwards et al., 2013).
Aggregation-Induced Emission
- AIE Characteristics: The compound and its derivatives demonstrate aggregation-induced emission (AIE) features. This property is significant for the development of materials that show enhanced emission in the aggregated state, useful in sensors and bioimaging applications (Zhao et al., 2012).
Electrochemical and Photovoltaic Properties
- Electrochemical Applications: The compound is used in the study of electrochemical and photoelectrochemical properties of donor-acceptor materials, indicating its potential in organic solar cells and other photovoltaic applications (Byers et al., 2009).
Mécanisme D'action
Target of Action
This compound is a type of silole, which are often used in organic semiconductors . Therefore, its targets could be related to electronic devices rather than biological systems.
Mode of Action
The mode of action of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is likely related to its electronic properties. As a silole derivative, it may interact with other components in a semiconductor device to influence its electronic properties . .
Result of Action
The result of the action of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole would be dependent on its application in electronic devices. For instance, it could contribute to the conductivity or other electronic properties of a semiconductor .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole can be influenced by environmental factors such as temperature and light. It is sensitive to light and heat, and it is recommended to be stored at temperatures between 0-10°C .
Propriétés
IUPAC Name |
2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXIPAEFXBVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471243 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole | |
CAS RN |
686290-22-2 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



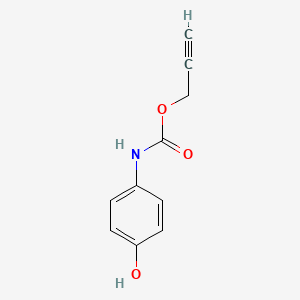

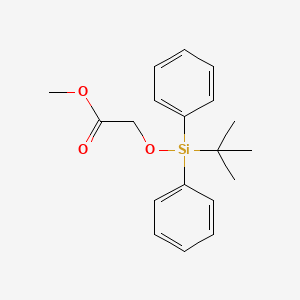
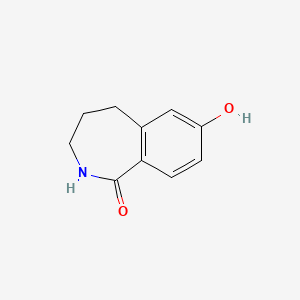


![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)
